molecular formula C21H25N7O B2936427 N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1049364-29-5

N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2936427
CAS No.: 1049364-29-5
M. Wt: 391.479
InChI Key: SQJXFSAPHOUJCQ-UHFFFAOYSA-N
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Description

N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core linked to a tetrazole ring via a methyl group. The tetrazole moiety is substituted with a p-tolyl group, while the carboxamide nitrogen is attached to an m-tolyl group.

Properties

IUPAC Name

N-(3-methylphenyl)-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-16-6-8-19(9-7-16)28-20(23-24-25-28)15-26-10-12-27(13-11-26)21(29)22-18-5-3-4-17(2)14-18/h3-9,14H,10-13,15H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJXFSAPHOUJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features, including a piperazine ring and a tetrazole moiety. This article explores the biological activities associated with this compound, including its pharmacological potential, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by its molecular formula and weight, which are crucial for understanding its interactions with biological systems. The structural formula includes:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Tetrazole moiety : A five-membered ring with four nitrogen atoms, known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects:

1. Antitumor Activity

Compounds with similar structural features to this compound have demonstrated significant antitumor properties. For instance, derivatives of piperazine have shown inhibitory effects on cancer cell lines, indicating potential as anticancer agents .

2. GABA Receptor Agonism

Research indicates that compounds containing piperazine and tetrazole structures may act as GABA receptor agonists. This mechanism suggests potential applications in treating neurological disorders.

3. Antimicrobial Properties

Similar derivatives have exhibited antimicrobial activity, making them candidates for further exploration in the development of new antibiotics.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that modifications in the piperazine and tetrazole components can significantly influence biological activity. The following table summarizes some related compounds and their activities:

Compound NameStructure FeaturesBiological Activity
1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochlorideTetrazole and piperazineGABA receptor agonist, potential antitumor activity
Ethyl 1-Aryl-1H-TetrazoleAryl group substitution on tetrazoleMicrotubule destabilizer, anticancer properties
N-(m-Tolyl)-4-(Tetrazole) Piperazine DerivativeSimilar piperazine frameworkAntimicrobial properties

Case Studies

Several studies have been conducted to investigate the pharmacological effects of compounds related to this compound:

Study on Anticancer Effects

A study focused on the cytotoxic effects of piperazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) found that certain modifications led to enhanced antiproliferative activity when combined with standard chemotherapy agents like doxorubicin. The results indicated a synergistic effect that warrants further investigation into the mechanisms involved .

Neuropharmacological Evaluation

Another research effort examined the binding affinity of similar piperazine-containing compounds to aminergic receptors, revealing promising results for potential use in treating neurodegenerative diseases. The study highlighted the importance of optimizing structural features to enhance receptor selectivity and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as tetrazole, piperazine, or aryl-substituted carboxamide groups. Data from synthesized derivatives and their properties are referenced to highlight trends.

Structural Analogues
Compound Name Key Structural Features Molecular Formula Molecular Weight Melting Point (°C) Biological Activity (If Reported) Reference
N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (Target Compound) - Tetrazole (p-tolyl)
- Piperazine-carboxamide (m-tolyl)
C25H27N7O 441.53 Not reported Not explicitly tested N/A
N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide - Tetrazole (4-methoxyphenyl)
- Carboxamide (ethyl)
C16H23N7O2 345.40 Not reported Not reported
N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide - Tetrazole (phenyl)
- Carboxamide (phenethyl)
C21H25N7O 391.5 Not reported Not reported
4-(3-Phenyl-1,2,4-thiadiazol-5-yl)-N-(m-tolyl)piperazine-1-carboxamide - Thiadiazole (phenyl)
- Carboxamide (m-tolyl)
C20H21N5OS 379.48 Not reported LIMKi-2 inhibitor (experimental)

Key Observations :

  • Tetrazole vs. Thiadiazole : Replacing tetrazole with a thiadiazole ring (as in ) alters electronic properties and bioactivity, as thiadiazoles often enhance binding to kinase targets.
  • Carboxamide Variations : The m-tolyl carboxamide in the target compound introduces steric bulk compared to ethyl () or phenethyl () groups, which could influence receptor interactions.
Physical Properties
  • Melting Points : Tetrazole derivatives in (e.g., 3ca : 61.8–62.7°C) exhibit lower melting points than triazole analogs (e.g., 11h : 194–196°C in ), suggesting tetrazoles may reduce crystallinity. The target compound’s melting point is unreported but expected to align with aryl-substituted tetrazoles.
  • Solubility : The m-tolyl and p-tolyl groups in the target compound likely enhance lipophilicity compared to polar substituents like methoxy (), impacting solubility in aqueous media.

Q & A

Q. What are the common synthetic routes for preparing N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, and how are intermediates validated?

The synthesis typically involves multi-step protocols, including:

  • Heterocyclization : Formation of tetrazole or piperazine cores using reagents like NH4_4SCN in ethanol under reflux (e.g., for thiazolidinone intermediates) .
  • N-formylation : Catalytic N-formylation of piperazine derivatives using sulfated tungstate to accelerate reactions and improve yields .
  • Coupling reactions : Amide bond formation between activated intermediates (e.g., using HBTU/Et3_3N in THF) .
    Validation : Intermediates are confirmed via elemental analysis, FTIR (e.g., C=O stretches at 1680–1700 cm1^{-1}), and 1^1H NMR (e.g., piperazine protons at δ 2.5–3.5 ppm) .

Q. How is structural characterization performed for this compound and its analogs?

  • Spectral analysis :
    • 1^1H NMR identifies substituent environments (e.g., methyl groups on tolyl rings at δ 2.3 ppm) .
    • FTIR confirms functional groups (e.g., carboxamide C=O at ~1650 cm1^{-1}) .
  • X-ray crystallography : Resolves stereochemistry and packing motifs, though not explicitly cited in the evidence, analogous studies on pyrazole derivatives highlight its utility .
  • Mass spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]+^+ for piperazine derivatives) .

Advanced Research Questions

Q. What strategies are used to optimize reaction conditions for piperazine-tetrazole hybrids?

  • Catalyst screening : Sulfated tungstate improves N-formylation efficiency (e.g., 85% yield in 2 hours vs. 50% without catalyst) .
  • Solvent effects : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates during coupling steps .
  • Temperature control : Reflux in ethanol (78°C) for cyclization vs. room-temperature stirring for amide coupling to prevent side reactions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Substituent variation :
    • Electron-withdrawing groups (e.g., -NO2_2) on aryl rings improve antimicrobial potency (MIC: 4–8 µg/mL) .
    • Fluorine substitution enhances metabolic stability and target binding (e.g., in triazole-thione derivatives) .
  • Piperazine flexibility : Methyl or hydroxyethyl groups on piperazine modulate pharmacokinetics (e.g., log P optimization) .
  • Tetrazole positioning : The 1-(p-tolyl)tetrazole moiety influences steric interactions with biological targets .

Q. What in silico methods are employed to predict physicochemical and ADMET properties?

  • Log P calculation : Tools like Molinspiration predict lipophilicity, critical for blood-brain barrier penetration .
  • Molecular docking : AutoDock/Vina simulates binding to targets (e.g., antimicrobial enzymes or receptors) using crystal structures from PDB .
  • ADMET prediction : SwissADME evaluates bioavailability, CYP450 interactions, and toxicity risks .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in bioactivity data across studies?

  • Standardized assays : Use CLSI guidelines for MIC determinations to minimize variability in antimicrobial testing .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin) to benchmark activity .
  • Batch analysis : Validate compound purity (>95% via HPLC) to exclude impurity-driven effects .

Q. What analytical challenges arise in characterizing piperazine-tetrazole hybrids, and how are they resolved?

  • Tautomerism : Tetrazole rings (1H vs. 2H tautomers) complicate NMR interpretation. Use 13^{13}C NMR or X-ray to resolve .
  • Rotameric states : Piperazine conformers split signals in 1^1H NMR. Acquire spectra at higher temperatures (e.g., 40°C) to coalesce peaks .
  • Hydroscopicity : Store compounds under inert gas or desiccate to prevent degradation .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Functional GroupFTIR (cm1^{-1})1^1H NMR (δ, ppm)Reference
Piperazine CH2_2-2.5–3.5 (m, 8H)
Tolyl CH3_3-2.3 (s, 6H)
Carboxamide C=O1650–1680-

Q. Table 2. Bioactivity Optimization Strategies

ModificationEffect on MIC (µg/mL)Reference
p-Tolyl → p-NO2_24 → 8 (improved)
Piperazine → HydroxyethylIncreased solubility

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